3-Cyclopropoxy-5-nitropyridine
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Overview
Description
3-Cyclopropoxy-5-nitropyridine is an organic compound with the molecular formula C8H8N2O3 It features a pyridine ring substituted with a nitro group at the 5-position and a cyclopropoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-nitropyridine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, followed by treatment with sulfur dioxide (SO2) and water to yield 3-nitropyridine . The cyclopropoxy group can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-nitropyridine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The cyclopropoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Reduction: Reduction of the nitro group yields 3-cyclopropoxy-5-aminopyridine.
Substitution: Substitution of the cyclopropoxy group can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclopropoxy-5-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-nitropyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyclopropoxy group can influence the compound’s binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Nitropyridine: Lacks the cyclopropoxy group, making it less sterically hindered.
5-Nitropyridine-2-sulfonic acid: Contains a sulfonic acid group instead of a cyclopropoxy group.
4-Aminopyridine: Contains an amino group instead of a nitro group.
Uniqueness
3-Cyclopropoxy-5-nitropyridine is unique due to the presence of both the nitro and cyclopropoxy groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C8H8N2O3 |
---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-nitropyridine |
InChI |
InChI=1S/C8H8N2O3/c11-10(12)6-3-8(5-9-4-6)13-7-1-2-7/h3-5,7H,1-2H2 |
InChI Key |
PUIUIZVTPMGIAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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